molecular formula C10H10O2 B117726 2-Phenyl-2-acetyloxirane CAS No. 154881-54-6

2-Phenyl-2-acetyloxirane

Cat. No. B117726
M. Wt: 162.18 g/mol
InChI Key: BBIGGMLHFLDZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2-acetyloxirane, also known as α-phenylglycidyl acetate, is a chemical compound that belongs to the group of glycidyl ethers. It is widely used in various scientific research applications due to its unique properties, such as its ability to act as a reactive intermediate in organic synthesis.

Mechanism Of Action

The mechanism of action of 2-Phenyl-2-acetyloxirane involves the opening of the epoxide ring by various nucleophiles, such as water, alcohols, and amines. The resulting intermediate can then undergo further reactions to form various organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Phenyl-2-acetyloxirane. However, it is known to be a skin irritant and can cause respiratory irritation if inhaled.

Advantages And Limitations For Lab Experiments

2-Phenyl-2-acetyloxirane has several advantages for use in lab experiments. It is a readily available and inexpensive chemical that can be easily synthesized. It is also a reactive intermediate that can be used in the synthesis of various organic compounds. However, it is a skin irritant and can cause respiratory irritation if inhaled, which can be a limitation for lab experiments.

Future Directions

There are several future directions for the use of 2-Phenyl-2-acetyloxirane in scientific research. One potential application is in the development of new chiral auxiliaries for asymmetric synthesis. It could also be used in the synthesis of new organic compounds with potential pharmaceutical applications. Additionally, further research could be done on the biochemical and physiological effects of 2-Phenyl-2-acetyloxirane to better understand its potential risks and benefits.

Synthesis Methods

2-Phenyl-2-acetyloxirane can be synthesized by the reaction of phenylmagnesium bromide with ethyl chloroacetate, followed by the reaction of the resulting intermediate with epichlorohydrin. The reaction yields α-phenylglycidyl acetate as a colorless liquid with a boiling point of 120-122°C.

Scientific Research Applications

2-Phenyl-2-acetyloxirane is widely used in scientific research for its ability to act as a reactive intermediate in organic synthesis. It is commonly used in the synthesis of various organic compounds, such as epoxides, alcohols, and ketones. It is also used in the preparation of chiral auxiliaries, which are used in asymmetric synthesis.

properties

CAS RN

154881-54-6

Product Name

2-Phenyl-2-acetyloxirane

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1-(2-phenyloxiran-2-yl)ethanone

InChI

InChI=1S/C10H10O2/c1-8(11)10(7-12-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

BBIGGMLHFLDZMF-UHFFFAOYSA-N

SMILES

CC(=O)C1(CO1)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1(CO1)C2=CC=CC=C2

synonyms

Ethanone, 1-(2-phenyloxiranyl)- (9CI)

Origin of Product

United States

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